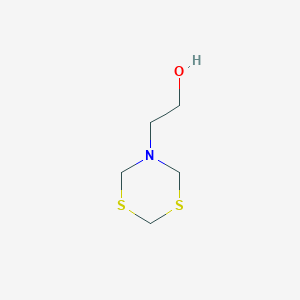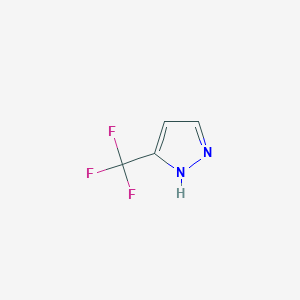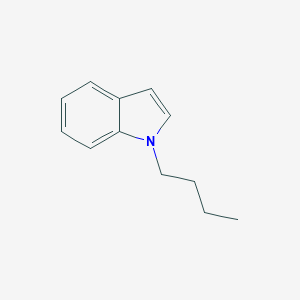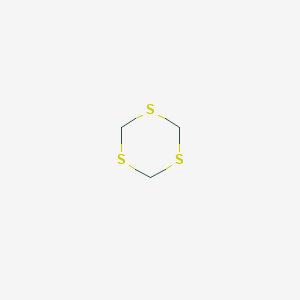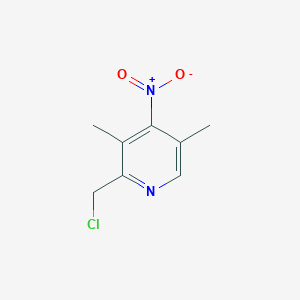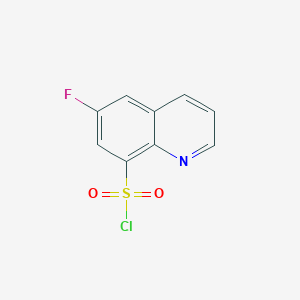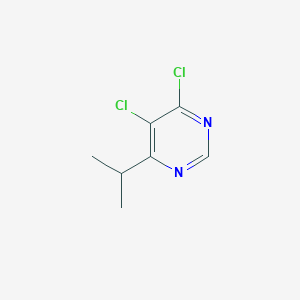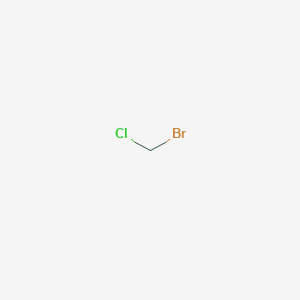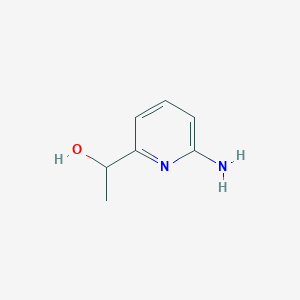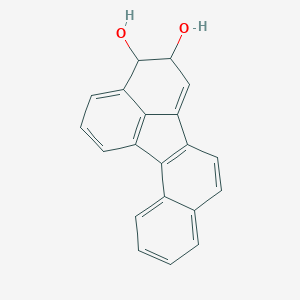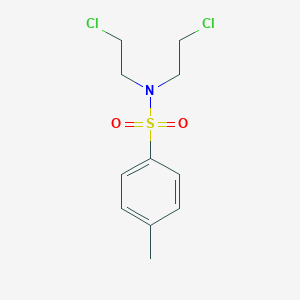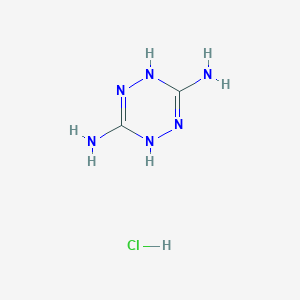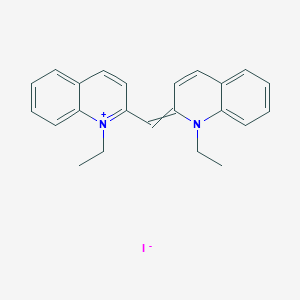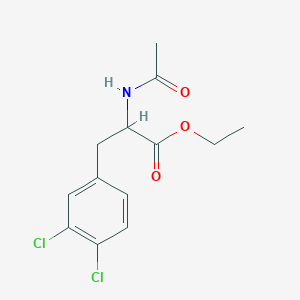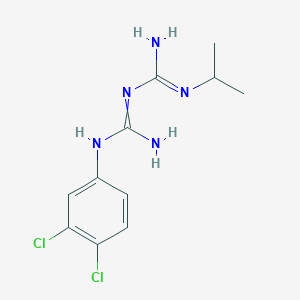
1-(3,4-二氯苯基)-5-异丙基双胍
描述
Synthesis Analysis
The synthesis of related compounds involves specific transformations and protecting groups. For instance, the Baker-Venkatraman transformation is employed to synthesize 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones using NaOH in dimethylsulfoxide . Another synthesis method reported is the modified H-phosphonate approach, where a 1-(4-chlorophenyl) group is used as a protecting group for the synthesis of 3',5'-cyclic diguanylic acid . These methods indicate that chlorophenyl compounds can be synthesized through regiospecific reactions and may require specific conditions or protecting groups to ensure the desired product is obtained.
Molecular Structure Analysis
The molecular structure of chlorophenyl-related compounds is determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and Mass spectrometry . Single-crystal X-ray analysis is also mentioned as a crucial method for unambiguous structure determination, especially when spectroscopic techniques alone do not suffice . These analytical methods are essential for confirming the structure of synthesized compounds, including those with chlorophenyl moieties.
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions specific to 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide. However, the synthesis of related compounds suggests that chlorophenyl groups can participate in various chemical reactions, and their presence may influence the reactivity and outcome of the synthetic process .
Physical and Chemical Properties Analysis
While the papers do not discuss the physical and chemical properties of 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide, they do provide insights into the properties of similar compounds. For example, the antibacterial efficacy of synthesized compounds against gram-negative and gram-positive bacteria is evaluated, indicating potential applications in the development of antibacterial agents . The crystallization behavior and the formation of hydrogen-bonded dimers in the solid state are also discussed, which can influence the physical properties of these compounds .
科学研究应用
晶体结构分析
使用X射线衍射技术检测了1-(对氯苯基)-5-异丙基双胍盐酸盐的晶体结构,揭示了其U形有机阳离子和配位细节 (Brown, 1967)。
受体激动剂特性
已确定1-(间氯苯基)-双胍盐酸盐 (mCPBG) 为一种高亲和力的5-HT3受体激动剂,展示了在各种模型中显著的药理效应 (Kilpatrick et al., 1990)。
抗菌活性
已确定相关化合物,如1-(2,4-二氯苯基)-2-苯基丙烯酮,为具有特异活性抗厌氧菌的有效抗菌剂,展示了在相关化学品中类似应用的潜力 (Dickens et al., 1991)。
除草剂生物利用度
对二乌隆进行的研究,该化合物具有类似的3,4-二氯苯基成分,探讨了其在不同土壤类型中的生物利用度,指示了在农业中的潜在应用领域 (Inoue et al., 2009)。
与金属的配位化合物
1-(对氯苯基)-5-异丙基双胍盐酸盐,一种结构相关化合物,已被用于与镍形成配位化合物,表明在材料科学或催化中的潜在用途 (Spacu et al., 1968)。
药物发现和药理学
具有氯苯基成分的化合物已被探索为非肽类药物前体和药理研究工具,暗示了1-(3,4-二氯苯基)-5-异丙基双胍盐酸盐可能具有类似的可能性 (Croston et al., 2002)。
抗疟疾药物合成
异丙基[(4-氯苯基)氨基]亚甲基碳酰胺,一种具有结构相似性的化合物,已被合成并评估为潜在的抗疟疾药物,这可能指示了1-(3,4-二氯苯基)-5-异丙基双胍盐酸盐的研究路径 (Warner et al., 1977)。
单胺氧化酶抑制
一种具有3,4-二氯苯基成分的化合物表现出明显的单胺氧化酶(MAO)B抑制作用,暗示在神经退行性疾病中的潜在应用 (Efimova et al., 2023)。
未来方向
属性
IUPAC Name |
1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N5/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H5,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZNZKHCRKXXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine | |
CAS RN |
537-21-3 | |
| Record name | Chlorproguanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorproguanil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



